4-{[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine
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Overview
Description
4-{[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine is a chemical compound with the molecular formula C17H23BFNO4 and a molecular weight of 335.18 g/mol . This compound is characterized by the presence of a morpholine ring, a fluoro-substituted phenyl group, and a dioxaborolane moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine typically involves the reaction of 2-fluoro-4-bromobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with bis(pinacolato)diboron under palladium-catalyzed conditions to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of 4-{[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in proteins, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (2-morpholin-4-yl-ethyl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amine
- 5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1H-tetrazole
- 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Uniqueness
4-{[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine is unique due to its combination of a fluoro-substituted phenyl group and a dioxaborolane moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Biological Activity
4-{[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine (CAS No. 1418267-85-2) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.
The molecular formula of this compound is C17H23BFNO4, with a molecular weight of 335.18 g/mol. The structure features a morpholine ring, a fluorinated phenyl group, and a dioxaborolane moiety, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H23BFNO4 |
Molecular Weight | 335.18 g/mol |
CAS Number | 1418267-85-2 |
Purity | Not specified |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an antitumor agent. The presence of the dioxaborolane unit is particularly noteworthy as it has been associated with various pharmacological effects.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The dioxaborolane moiety can interact with biomolecules, potentially inhibiting enzymes involved in cancer progression.
- Cell Cycle Arrest : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antiviral Activity : Although not extensively studied for antiviral properties, compounds with similar structures have shown efficacy against viral infections.
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds or similar structures:
- Antitumor Activity : In vitro studies have demonstrated that compounds containing dioxaborolane derivatives can inhibit the proliferation of various cancer cell lines. For instance, research indicates that these derivatives can disrupt cellular signaling pathways critical for tumor growth and survival .
- Antiviral Potential : A study on related oxadiazole derivatives highlighted their broad-spectrum antiviral activity against Flaviviridae family viruses, suggesting that structural analogs might also exhibit similar properties .
Properties
IUPAC Name |
[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BFNO4/c1-16(2)17(3,4)24-18(23-16)12-5-6-13(14(19)11-12)15(21)20-7-9-22-10-8-20/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLPAMXFGIHSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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